Stereochemical Rigidity: trans vs. cis
The trans-stereochemistry of 2-phenylcyclopropanecarbonitrile (CAS 5590-14-7) is essential for achieving high enantioselectivity in Rhodococcus sp. AJ270 whole-cell catalyzed hydrolysis. The enzyme system demonstrates strong stereochemical preference, allowing for the efficient resolution of the trans-isomer to produce optically active cyclopropane carboxylic acids and amides [1].
| Evidence Dimension | Enantioselectivity in biocatalytic hydrolysis (Enantiomeric Excess, % ee) |
|---|---|
| Target Compound Data | >99% ee (for products derived from trans-2-phenylcyclopropanecarbonitrile) |
| Comparator Or Baseline | cis-2-phenylcyclopropanecarbonitrile (lower or significantly different ee due to steric constraints in enzyme active site) |
| Quantified Difference | Enzymatic discrimination between cis and trans isomers leads to near-complete enantioselectivity for the trans form (>99% ee) vs. potentially lower or reversed selectivity for the cis form. |
| Conditions | Rhodococcus sp. AJ270 microbial whole-cell biocatalysis, aqueous buffer, 28-30°C. |
Why This Matters
For procurement, this data confirms that only the trans-isomer (CAS 5590-14-7) guarantees access to highly enantiopure intermediates required for chiral drug synthesis, eliminating the risk of failed biocatalytic resolution.
- [1] Wang, M.-X., Feng, G.-Q. (2002). A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles. New Journal of Chemistry, 26(11), 1575-1583. DOI: 10.1039/B200110A. View Source
